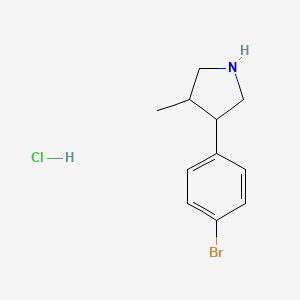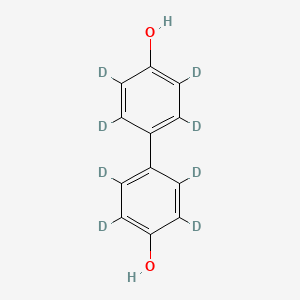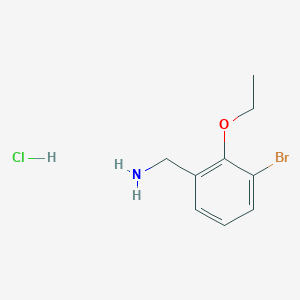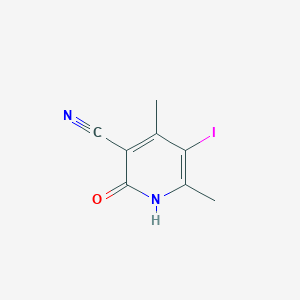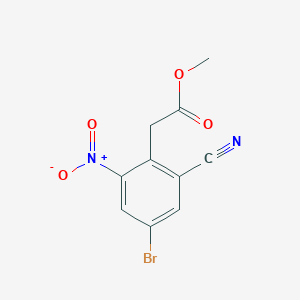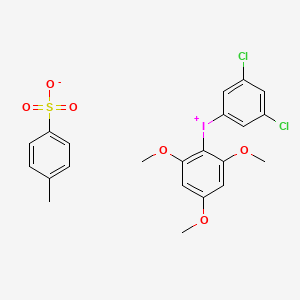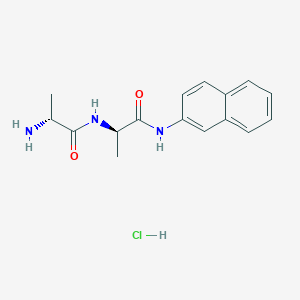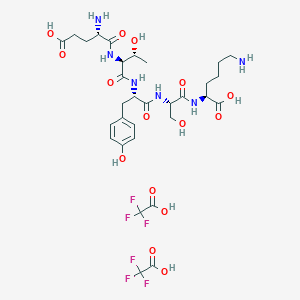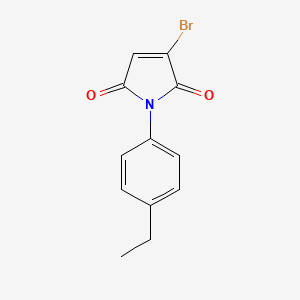
3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione
Übersicht
Beschreibung
3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione, also known as 3-BEPPD, is a synthetic organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing a pyrrole ring with a bromo substituent at the 3-position and an ethylphenyl substituent at the 1-position. Its unique properties have made it a valuable tool for research in a variety of fields, such as organic synthesis, medicinal chemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Inhibitors of Glycolic Acid Oxidase
Compounds structurally related to "3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione" have been studied as inhibitors of glycolic acid oxidase (GAO). These inhibitors can be significant in reducing urinary oxalate levels, which is beneficial for conditions such as hyperoxaluria. The effectiveness of these inhibitors has been demonstrated in both in vitro and in vivo studies, showing promise for therapeutic applications (Rooney et al., 1983).
Luminescent Polymers
Derivatives of pyrrolo[3,4-c]pyrrole-1,4-dione have been used in the synthesis of highly luminescent polymers. These polymers exhibit strong fluorescence and high quantum yields, making them suitable for various applications in optoelectronics and sensory materials (Zhang & Tieke, 2008).
Antimicrobial Activity
Certain derivatives of pyrrolo[3,4-c]pyrrole-1,4-dione have shown promising antimicrobial activities, particularly against fungal pathogens. These compounds offer potential as novel fungicides, with studies highlighting their effectiveness in inhibiting a broad spectrum of fungi (Cvetković et al., 2019).
Corrosion Inhibitors
Pyrrolo[2,5-d] derivatives have been investigated for their application as corrosion inhibitors for carbon steel in acidic environments. These studies have shown that such compounds can effectively protect metal surfaces from corrosion, indicating their utility in industrial applications (Zarrouk et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-1-(4-ethylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-8-3-5-9(6-4-8)14-11(15)7-10(13)12(14)16/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEYDUFGTSKKTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



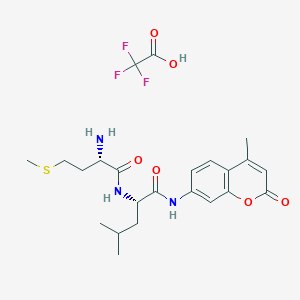
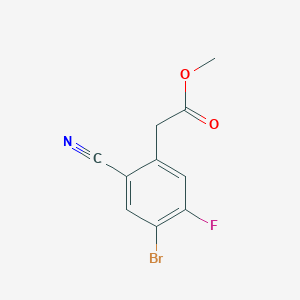
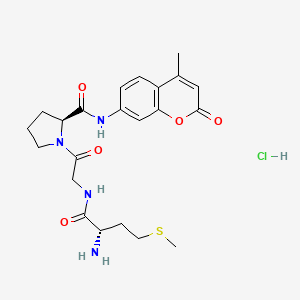
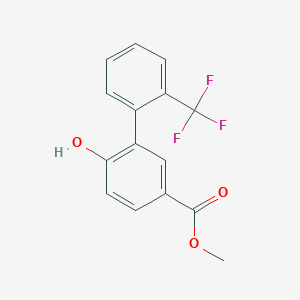
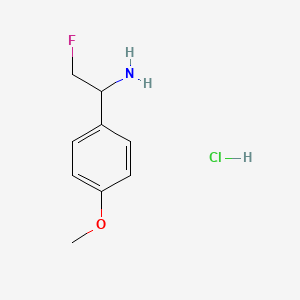
![4-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1450699.png)
